2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde

Catalog No.
S13203630
CAS No.
65738-24-1
M.F
C15H11NO4
M. Wt
269.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(d...

CAS Number

65738-24-1

Product Name

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde

IUPAC Name

5-methoxy-2-methyl-1,3-dioxobenzo[de]isoquinoline-6-carbaldehyde

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

InChI

InChI=1S/C15H11NO4/c1-16-14(18)9-5-3-4-8-11(7-17)12(20-2)6-10(13(8)9)15(16)19/h3-7H,1-2H3

InChI Key

GOUMEIKYAMBCGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC3=C2C(=CC(=C3C=O)OC)C1=O

2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is a complex organic compound with the molecular formula C15H11NO4C_{15}H_{11}NO_{4} and a molecular weight of approximately 269.25 g/mol. This compound is classified under specialty chemicals and is recognized for its unique structural features, including a benzene ring fused to an isoquinoline structure, which contributes to its biological activity and potential applications in pharmaceuticals and chemical synthesis .

The chemical reactivity of 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde can be attributed to its functional groups, particularly the aldehyde and dioxo moieties. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The dioxo groups may participate in condensation reactions with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.
  • Oxidation: The compound can be oxidized to yield more complex structures or derivatives that may exhibit enhanced biological activity.

Research indicates that 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde exhibits significant biological activity, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, contributing to its potential use in protective formulations against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Potential Anti-cancer Effects: Some derivatives of isoquinoline compounds have been reported to exhibit anti-cancer activity, warranting further research into this compound's efficacy in cancer treatment .

The synthesis of 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde can be achieved through several methods:

  • Condensation Reactions: By reacting appropriate aldehydes with isoquinoline derivatives under acidic conditions.
  • Cyclization Techniques: Utilizing cyclization methods involving dioxo precursors that can yield the desired benzisoquinoline structure.
  • Functional Group Modifications: Starting from simpler isoquinoline derivatives and introducing methoxy and methyl groups through methylation and methoxylation reactions.

These methods often require careful control of reaction conditions to optimize yield and purity .

The applications of 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development targeting oxidative stress-related diseases and infections.
  • Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry.
  • Analytical Chemistry: It can be analyzed using high-performance liquid chromatography techniques for quality control in pharmaceutical formulations .

Studies focusing on the interactions of 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde with biological macromolecules are essential for understanding its mechanism of action. Initial findings suggest potential interactions with:

  • Proteins: Binding studies may reveal how this compound interacts with specific protein targets involved in disease pathways.
  • Enzymes: Investigating enzyme inhibition or activation could elucidate its role in biochemical processes.

These interaction studies are crucial for assessing the therapeutic potential of this compound .

Several compounds share structural similarities with 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1H-Benz[de]isoquinolineC13H9NLacks additional functional groups; primarily studied for its basic isoquinoline properties.
5-MethoxyisoquinolineC10H9NOContains a methoxy group but lacks the dioxo structure; studied for neuroprotective effects.
2-MethylisoquinolineC10H9NA simpler derivative that does not possess the same biological activity as 2,3-dihydro derivatives.

The uniqueness of 2,3-dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde lies in its specific combination of functional groups that enhance its biological activity compared to these similar compounds .

Multi-Step Organic Synthesis Pathways

Precursor Selection and Condensation Reactions

The synthesis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde requires careful selection of appropriate precursors that can efficiently form the complex benzoisoquinoline framework [4] [11] [58]. Anthranilic acid derivatives serve as primary starting materials due to their inherent amino and carboxyl functionalities, which facilitate subsequent cyclization reactions [54] [55] [56]. The molecular formula C15H11NO4 and molecular weight of 269.25 grams per mole indicate the need for systematic incorporation of methoxy, methyl, and aldehyde substituents [4] [8].

PrecursorMolecular FormulaPrimary Reaction TypeTypical Yields (%)Reaction Conditions
Anthranilic acid derivativesC7H7NO2Friedel-Crafts acylation65-85Lewis acid, reflux
2-PhenylethylamineC8H11NBischler-Napieralski cyclization70-90POCl3, 100-150°C
Benzaldehyde derivativesC7H6OPomeranz-Fritsch condensation60-80H2SO4, 80-120°C
o-AlkynylbenzaldehydesC9H6OThree-component coupling80-95Metal catalyst, RT-80°C
Isatoic anhydrideC8H5NO3Ring-opening/cyclization75-90Base, 60-100°C
Phthalic anhydrideC8H4O3Amination/rearrangement60-75NH3, NaOH, heat

The Pomeranz-Fritsch synthesis represents a well-established approach for isoquinoline construction, utilizing benzaldehydes and aminoacetoaldehyde diethyl acetal under acidic conditions [11] [14] [50]. This method proceeds through imine formation followed by cyclization under aqueous sulfuric acid conditions, achieving the bicyclic framework with moderate to good yields [14] [50]. Alternative precursor systems include o-alkynylbenzaldehydes, which enable three-component coupling reactions with primary amines and pronucleophiles, offering excellent yields and broad substrate scope [6].

The condensation reactions typically involve nucleophilic addition mechanisms where aminoacetaldehyde acetals react with benzaldehyde derivatives to form stable aldimines [10] [14]. These intermediates subsequently undergo acid-catalyzed cyclization with simultaneous elimination of alcohol, producing the desired isoquinoline core [11] [14]. The choice of protecting groups and reaction conditions significantly influences the overall efficiency and selectivity of these transformations [10] [12].

Cyclization Techniques for Bicyclic System Formation

The formation of the benzoisoquinoline bicyclic system requires sophisticated cyclization strategies that accommodate the specific substitution pattern of the target compound [11] [12] [18]. The Bischler-Napieralski reaction emerges as a premier method for constructing dihydroisoquinoline frameworks through intramolecular electrophilic aromatic substitution [51] [62]. This transformation involves β-arylethylamide cyclization using phosphoryl chloride as the dehydrating agent, operating at temperatures ranging from 100-180°C [51] [62].

Cyclization MethodMechanism TypeTemperature Range (°C)Catalyst/ReagentTypical Yields (%)Selectivity
Friedel-Crafts CyclizationElectrophilic aromatic substitution80-150AlCl3, FeCl3, TfOH70-90High regioselectivity
Pictet-Spengler ReactionAcid-catalyzed condensation60-120TFA, H2SO4, BF3·Et2O60-85Moderate stereoselectivity
Bischler-Napieralski CyclizationAmide activation/cyclization100-180POCl3, P2O575-95High regioselectivity
Palladium-Catalyzed C-H ActivationC-H functionalization80-140Pd(OAc)2, ligands65-88High site-selectivity
Radical CyclizationRadical cascade60-100AIBN, Bu3SnH55-80Moderate selectivity
Ring-Closing MetathesisOlefin metathesis40-80Grubbs catalyst60-85High E/Z selectivity

The Friedel-Crafts cyclization approach utilizes aluminum chloride or ferric chloride as Lewis acid catalysts to promote intramolecular acylation reactions [46] [48] [52]. This method demonstrates excellent regioselectivity and operates under relatively mild conditions compared to other cyclization techniques [46] [48]. The reaction mechanism involves formation of an acylium ion intermediate that subsequently attacks the aromatic ring in an intramolecular fashion [46] [47].

Palladium-catalyzed carbon-hydrogen activation has emerged as a modern alternative for heterocycle synthesis, offering high site-selectivity and functional group tolerance [12] [28]. These reactions proceed through palladium insertion into carbon-hydrogen bonds followed by intramolecular carbon-nitrogen bond formation [12] [28]. The methodology enables construction of complex heterocyclic frameworks under relatively mild conditions with excellent yields [12] [20].

Radical cyclization strategies provide complementary approaches for bicyclic system formation, particularly when traditional ionic mechanisms prove challenging [18]. These reactions typically employ radical initiators such as azobisisobutyronitrile (AIBN) with tributyltin hydride as hydrogen donors [18]. The cascade nature of radical cyclizations allows for rapid construction of complex polycyclic structures with good efficiency [18].

Late-Stage Functionalization of Aldehyde Moiety

The installation of the aldehyde functionality at the 6-position represents a critical late-stage transformation in the synthetic sequence [17] [49] [53]. The Vilsmeier-Haack reaction serves as the primary method for introducing formyl groups into electron-rich aromatic systems [49] [53]. This transformation utilizes dimethylformamide and phosphoryl chloride to generate the Vilsmeier reagent, which subsequently undergoes electrophilic aromatic substitution with the benzoisoquinoline substrate [49] [53].

The reaction mechanism involves initial formation of a chloroiminium ion (Vilsmeier reagent) through reaction of dimethylformamide with phosphoryl chloride [49] [53]. The electron-rich aromatic system then attacks this electrophilic species, forming an iminium intermediate that undergoes hydrolytic workup to yield the desired aldehyde [49] [53]. Reaction temperatures typically range from ambient conditions to 80°C, depending on the substrate reactivity [53].

Alternative formylation approaches include the use of carbon monoxide under palladium catalysis, which offers advantages in terms of regioselectivity and functional group compatibility [17]. These carbonylation reactions proceed through oxidative addition of aryl halides to palladium(0), followed by carbon monoxide insertion and reductive elimination [17]. The methodology demonstrates excellent tolerance for sensitive functional groups and provides high yields under mild conditions [17].

Late-stage carbon-hydrogen functionalization represents an emerging strategy for aldehyde installation without pre-existing directing groups [17]. These transformations utilize photocatalytic systems or transition metal catalysts to activate unreactive carbon-hydrogen bonds, followed by introduction of the formyl functionality [17]. The approach offers significant advantages in terms of step economy and atom efficiency compared to traditional methods [17].

Catalytic Approaches in Modern Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds through enabling mild and selective cross-coupling transformations [20] [21] [23]. Palladium-catalyzed reactions dominate this field due to their exceptional selectivity and broad substrate scope [20] [22] [24]. The synthesis of benzoisoquinoline derivatives benefits significantly from palladium(0)-catalyzed coupling reactions between aryl halides and organometallic nucleophiles [20] [22] [24].

Metal CatalystCommon LigandsCoupling PartnersOperating Temperature (°C)Typical Loading (mol%)Advantages
Palladium(0)PPh3, P(t-Bu)3, XPhosAryl halides, Boronic acids25-1001-10High selectivity, mild conditions
Palladium(II)Acetate, TFA, PhenArenes, Alkenes80-1405-20C-H activation capability
Nickel(0)COD, PPh3, BINAPAryl bromides, Organoboron40-805-15Cost-effective, air-stable
Copper(I)Phenanthroline, BipyridineAryl iodides, Nucleophiles60-12010-30Versatile, functional tolerance
Iron(II/III)Diphosphines, SalenAlkyl halides, Grignard0-805-20Earth-abundant, unique reactivity
Rhodium(I)COD, BINAPAlkynes, Alkenes25-802-10High enantioselectivity

Nickel-catalyzed cross-coupling reactions offer cost-effective alternatives to palladium systems while maintaining excellent selectivity and yields [20] [22] [24]. These transformations typically employ nickel(0) complexes with phosphine ligands to facilitate coupling between aryl halides and organometallic reagents [20] [24]. The methodology demonstrates particular utility for coupling electron-deficient aromatic substrates that prove challenging for palladium catalysis [22] [24].

Copper-catalyzed coupling reactions provide unique reactivity profiles for heterocycle synthesis, particularly in the formation of carbon-nitrogen and carbon-oxygen bonds [23]. These transformations proceed through distinct mechanistic pathways compared to palladium catalysis, often involving radical intermediates [23]. The methodology offers excellent functional group tolerance and operates under mild conditions suitable for sensitive substrates [23].

The development of earth-abundant metal catalysts has gained significant attention due to economic and environmental considerations [21] [25]. Iron-catalyzed transformations demonstrate unique reactivity patterns and offer sustainable alternatives to precious metal systems [21]. These reactions typically proceed through high-spin iron complexes that exhibit distinct selectivity profiles compared to traditional catalysts [21].

Acid/Base-Mediated Ring-Closing Mechanisms

Acid and base-catalyzed cyclization reactions provide fundamental approaches for heterocycle formation through activation of electrophilic and nucleophilic centers [19] [26]. The synthesis of benzoisoquinoline derivatives frequently employs strong acids to promote ring-closing mechanisms via protonation of heteroatoms or activation of leaving groups [19] [26]. Trifluoroacetic acid serves as a particularly effective catalyst for Pictet-Spengler-type cyclizations due to its ability to protonate aldehyde carbonyls and facilitate nucleophilic attack [19].

Base-mediated ring-closing mechanisms operate through deprotonation of acidic protons adjacent to electron-withdrawing groups, generating nucleophilic species that undergo intramolecular cyclization [26]. Potassium carbonate and sodium hydride represent commonly employed bases for these transformations [26]. The reaction conditions typically require elevated temperatures to overcome activation barriers associated with ring formation [26].

The kinetics and mechanism of base-catalyzed ring closure have been extensively studied for related heterocyclic systems [26]. These investigations reveal that the cyclization rate depends critically on the basicity of the medium and the electrophilicity of the cyclization target [26]. Temperature effects significantly influence both the forward cyclization rate and the reverse ring-opening process [26].

Bronsted acid catalysis provides an alternative approach for ring-closing reactions, particularly when Lewis acids prove incompatible with substrate functionality [19]. Sulfuric acid and phosphoric acid derivatives demonstrate excellent activity for promoting condensation reactions while maintaining good selectivity [19]. The choice of acid strength and concentration requires careful optimization to balance reaction rate with substrate stability [19].

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptations

The transition from batch to continuous flow processing represents a significant advancement in the large-scale synthesis of complex organic molecules [29] [30] [31]. Continuous flow reactors offer superior heat and mass transfer characteristics compared to traditional batch systems, enabling better control over reaction parameters and improved safety profiles [29] [31] [33]. The synthesis of benzoisoquinoline derivatives particularly benefits from flow chemistry due to the ability to precisely control temperature and residence time during critical cyclization steps [30] [35] [36].

ParameterBatch ProcessContinuous FlowOptimization Strategy
Reactor Volume1000-5000 L10-100 LScale-up considerations
Operating Pressure1-10 bar5-50 barSafety management
Temperature Control±2°C±0.5°CHeat integration
Residence Time2-8 hours5-60 minutesReaction optimization
Flow RateN/A10-500 mL/minMass transfer enhancement
Conversion Rate85-95%90-98%Catalyst recycling
Product Purity95-98%96-99%Downstream processing
Energy Consumption150-250 kJ/mol100-180 kJ/molProcess intensification

The implementation of continuous flow synthesis for quinoline derivatives has demonstrated significant advantages in terms of productivity and efficiency [35]. High-power light-emitting diode illumination systems enable photochemical transformations with throughputs exceeding one gram per hour [35]. The methodology allows for telescoped reaction sequences where multiple transformations occur in series without intermediate isolation [35].

Microreactor technology facilitates precise control over reaction conditions through enhanced mixing and heat transfer [29] [31]. The small channel dimensions create high surface-area-to-volume ratios that promote efficient mass and energy transfer [29]. This technology proves particularly valuable for exothermic reactions where temperature control becomes critical for selectivity and safety [29] [31].

The scalability of flow chemistry systems enables seamless transition from laboratory to industrial production scales [32] [36]. Rotating cylinder electrode reactors demonstrate the ability to process kilogram quantities per day while maintaining excellent product quality [32] [36]. The technology accommodates both homogeneous solutions and heterogeneous mixtures without fouling or clogging issues [32] [36].

Purification Challenges and Solutions

The purification of benzoisoquinoline derivatives presents unique challenges due to their structural complexity and the presence of multiple functional groups [37] [40] [41]. Recrystallization emerges as the preferred method for large-scale purification due to its excellent scalability and cost-effectiveness [37] [41] [44]. The rigid aromatic framework and hydrogen bonding capabilities of these compounds facilitate crystal formation under appropriate conditions [37] [40].

Purification MethodPurity Achieved (%)Recovery Yield (%)ScalabilityCost EffectivenessMain Challenges
Recrystallization95-9970-90ExcellentHighSolvent selection, crystal habit
Column Chromatography90-9880-95GoodMediumSolvent consumption, time
High Performance Liquid Chromatography98-99.585-95LimitedLowEquipment cost, throughput
Distillation85-9575-90ExcellentHighThermal stability, volatility
Sublimation90-9860-85GoodMediumSublimation temperature, vacuum
Liquid-Liquid Extraction80-9585-95ExcellentHighSolvent recovery, emulsions

The selection of appropriate recrystallization solvents requires consideration of solubility profiles at different temperatures and the formation of stable crystal lattices [37] [41]. Heterocyclic compounds generally demonstrate good crystallization behavior due to their planar aromatic structures and ability to form intermolecular hydrogen bonds [37] [40]. The choice between different polymorphic forms can significantly impact both the purification efficiency and the physical properties of the final product [40] [41].

High-performance liquid chromatography provides the highest achievable purity levels but suffers from limited throughput and high equipment costs [42] [45]. The technique proves most valuable for analytical applications and small-scale preparative separations [42] [45]. Modern HPLC systems operate under pressures up to 400 atmospheres, enabling rapid separations with excellent resolution [42] [45].

Column chromatography represents a compromise between purity, yield, and scalability for medium-scale purifications [43]. The technique requires careful optimization of stationary phase selection and mobile phase composition to achieve efficient separations [43]. Gradient elution systems often provide superior resolution compared to isocratic methods, particularly for complex mixtures containing multiple isomeric products [43].

Nuclear Magnetic Resonance Signature Analysis of Substituent Effects

The nuclear magnetic resonance spectroscopic analysis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde reveals distinctive signature patterns that are profoundly influenced by the electronic and steric effects of its substituent groups. The compound's unique structural framework, incorporating both electron-withdrawing carbonyl functionalities and an electron-donating methoxy group, creates a complex electronic environment that manifests in characteristic chemical shift patterns [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde exhibits several diagnostic resonances that reflect the compound's electronic structure. The aldehyde proton appears as a highly deshielded singlet in the range of 9.8-10.2 parts per million, characteristic of aromatic aldehydes where the carbonyl group is directly attached to an electron-deficient aromatic system [1] [2]. This significant downfield shift results from the combined deshielding effects of the aldehyde carbonyl and the electron-withdrawing influence of the adjacent dioxoisoquinoline framework.

The methoxy group protons manifest as a sharp singlet typically observed around 4.0-4.2 parts per million, demonstrating the characteristic chemical shift range for aromatic methoxy substituents [2] [3]. The position of this signal is influenced by the electronic nature of the aromatic system, with the electron-withdrawing dioxo functionality causing a slight downfield shift compared to simple methoxyarenes. The methyl group attached to the nitrogen atom of the dihydroisoquinoline system appears as a singlet in the range of 3.8-4.0 parts per million, reflecting the electron-withdrawing influence of the adjacent carbonyl groups [1] [2].

Carbon-13 Nuclear Magnetic Resonance Signature Patterns

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and the electronic environment within the molecule. The carbonyl carbons of the dioxo functionality appear as characteristic signals in the range of 160-170 parts per million, with the precise chemical shifts depending on the degree of conjugation with the aromatic system [1] [4]. These signals are diagnostic for identifying the presence of the dioxoisoquinoline framework and distinguishing it from other carbonyl-containing heterocycles.

The aromatic carbon atoms exhibit chemical shifts in the range of 120-150 parts per million, with the specific positions influenced by the substituent effects [4] [5]. The carbon bearing the methoxy group typically appears around 155-160 parts per million due to the electron-donating effect of the oxygen atom, while the carbon bearing the aldehyde functionality is significantly deshielded and appears around 135-140 parts per million [4]. The quaternary aromatic carbons show characteristic shifts that reflect the electronic distribution within the polycyclic framework.

Substituent-Induced Electronic Effects

The electronic effects of substituents in 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde are manifested through both inductive and resonance mechanisms that significantly influence the Nuclear Magnetic Resonance spectroscopic parameters [4] [5]. The methoxy group at the 5-position exerts a strong electron-donating resonance effect that increases electron density on adjacent aromatic carbons, resulting in upfield shifts in the ¹³C Nuclear Magnetic Resonance spectrum. Conversely, the aldehyde functionality at the 6-position acts as a strong electron-withdrawing group, causing deshielding of nearby nuclei and resulting in downfield shifts [4].

The dioxo functionality creates a distinctive electronic environment that influences chemical shifts throughout the molecular framework through both direct inductive effects and extended conjugation mechanisms [4] [5]. This electronic perturbation is particularly evident in the aromatic region of both ¹H and ¹³C Nuclear Magnetic Resonance spectra, where systematic shifts can be observed that correlate with the electron density distribution predicted by molecular orbital calculations.

Infrared Spectral Interpretation of Carbonyl Motifs

The infrared spectroscopic analysis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde provides crucial information about the vibrational characteristics of its carbonyl functional groups and their interactions within the molecular framework. The compound contains three distinct carbonyl environments: two ketone carbonyls within the dioxoisoquinoline framework and one aldehyde carbonyl, each exhibiting characteristic vibrational frequencies that reflect their unique electronic environments [6] [7] [8].

Dioxoisoquinoline Carbonyl Stretching Characteristics

The dioxoisoquinoline framework exhibits characteristic carbonyl stretching vibrations that are influenced by the aromatic conjugation and the cyclic constraint of the heterocyclic system [6] [8]. The two carbonyl groups within the dioxoisoquinoline moiety typically exhibit stretching frequencies in the range of 1650-1680 wavenumbers, which is lower than the frequency observed for unconjugated ketones due to the extended conjugation with the aromatic π-system [8] [9]. This red-shift in the carbonyl stretching frequency is a diagnostic feature that confirms the presence of the conjugated dioxoisoquinoline framework.

The specific frequencies of these carbonyl stretches are influenced by the electronic effects of the substituents, particularly the electron-donating methoxy group and the electron-withdrawing aldehyde functionality [10] [8]. The methoxy group increases electron density in the aromatic system through resonance donation, which enhances the conjugation with the carbonyl groups and further reduces their stretching frequencies. Conversely, the aldehyde group withdraws electron density from the system, partially counteracting this effect and resulting in a complex pattern of carbonyl absorptions.

Aldehyde Carbonyl Vibrational Analysis

The aldehyde carbonyl group at the 6-position exhibits a characteristic stretching frequency in the range of 1695-1715 wavenumbers, which is typical for aromatic aldehydes [7] [9]. This frequency is intermediate between that of unconjugated aliphatic aldehydes (typically 1720-1740 wavenumbers) and highly conjugated aromatic aldehydes (1650-1680 wavenumbers), reflecting the moderate degree of conjugation with the benzisoquinoline π-system [9]. The precise frequency depends on the extent of electron delocalization between the aldehyde carbonyl and the aromatic framework.

The aldehyde functionality also exhibits a characteristic carbon-hydrogen stretching vibration in the range of 2720-2820 wavenumbers, which is diagnostic for aldehydes and distinguishes them from ketones [9]. This relatively low frequency for a carbon-hydrogen stretch results from the electron-withdrawing effect of the adjacent carbonyl group, which reduces the electron density around the hydrogen atom and weakens the carbon-hydrogen bond [7] [9].

Electronic Environment Effects on Vibrational Frequencies

The vibrational frequencies of the carbonyl groups in 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde are significantly influenced by the electronic environment created by the substituents and the extended aromatic system [10] [8]. The methoxy group at the 5-position donates electron density to the aromatic system through resonance, which increases the electron density at the carbonyl carbons and reduces their stretching frequencies. This effect is particularly pronounced for the carbonyl groups that are in conjugation with the methoxy-substituted aromatic ring.

The electron-withdrawing nature of the aldehyde group creates an opposing electronic effect that tends to increase carbonyl stretching frequencies by reducing electron density in the aromatic system [10] [8]. The balance between these competing electronic effects determines the observed vibrational pattern and provides insights into the electronic structure of the molecule. Additionally, the rigid planar structure of the benzisoquinoline framework restricts conformational flexibility and results in sharp, well-defined carbonyl stretching bands that are characteristic of constrained aromatic systems.

Crystallographic Structure Validation

Crystallographic structure validation of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde provides definitive three-dimensional structural information that confirms the molecular geometry, intermolecular interactions, and solid-state packing arrangements predicted by spectroscopic methods [11] [12] [13]. The crystallographic analysis reveals the precise spatial arrangement of atoms within the molecule and elucidates the structural factors that influence its physical and chemical properties.

Molecular Geometry and Conformation

Single crystal X-ray diffraction analysis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde confirms the essentially planar geometry of the benzisoquinoline framework, with all aromatic carbon atoms lying within a deviation of less than 0.05 Angstroms from the mean plane [12] [13]. This planarity is maintained by the extended π-conjugation throughout the aromatic system and the constraints imposed by the fused ring structure. The dioxoisoquinoline moiety adopts a geometry that optimizes the overlap of π-orbitals, facilitating electron delocalization and contributing to the stability of the molecular framework.

The substituent groups adopt geometries that minimize steric hindrance while maintaining optimal electronic interactions with the aromatic system [12] [14]. The methoxy group at the 5-position is oriented with the oxygen atom lying approximately in the plane of the aromatic ring, facilitating maximum overlap between the oxygen lone pairs and the aromatic π-system. The aldehyde functionality at the 6-position adopts a coplanar arrangement with the benzisoquinoline framework, enabling conjugation between the carbonyl π-system and the aromatic electrons.

Crystal Packing and Intermolecular Interactions

The crystal structure reveals systematic intermolecular interactions that stabilize the solid-state packing arrangement and influence the physical properties of the compound [11] [13] [15]. The planar benzisoquinoline molecules are arranged in parallel layers that are stabilized by π-π stacking interactions between adjacent aromatic systems. The centroid-to-centroid distances between π-stacked molecules typically range from 3.4 to 3.8 Angstroms, which is characteristic of optimal aromatic stacking geometries [13] [15].

Hydrogen bonding interactions play a crucial role in determining the crystal packing arrangement, particularly involving the carbonyl oxygen atoms as hydrogen bond acceptors and any available hydrogen bond donors in the crystal structure [13] [15]. The carbonyl groups of the dioxoisoquinoline framework and the aldehyde functionality can participate in weak intermolecular hydrogen bonds with hydrogen atoms from adjacent molecules, creating extended hydrogen bonding networks that contribute to crystal stability.

Structural Validation and Refinement Parameters

The crystallographic refinement parameters provide quantitative measures of the structural accuracy and reliability of the determined crystal structure [12] [15] [14]. Typical refinement statistics for high-quality crystal structures of benzisoquinoline derivatives include R-factors in the range of 0.04-0.08, goodness-of-fit parameters near unity, and residual electron density peaks below 0.5 electrons per cubic Angstrom [12] [14]. These parameters confirm the reliability of the structural model and validate the atomic positions and displacement parameters.

The space group symmetry and unit cell parameters provide information about the crystallographic symmetry elements present in the crystal structure and the molecular packing efficiency [12] [15] [14]. Benzisoquinoline derivatives commonly crystallize in monoclinic or triclinic crystal systems with space groups such as P2₁/c or P1̄, depending on the specific substitution pattern and the resulting molecular symmetry. The unit cell dimensions and the number of molecules in the asymmetric unit reflect the balance between intermolecular interactions and packing efficiency.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde reveals characteristic fragmentation patterns that provide structural information and enable identification of the compound in complex mixtures [16] [17] [18]. The fragmentation behavior is influenced by the stability of the benzisoquinoline framework, the electronic effects of substituents, and the preferred cleavage pathways under electron ionization or electrospray ionization conditions.

Molecular Ion Stability and Base Peak Formation

The molecular ion of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde exhibits moderate stability under electron ionization conditions, with the intensity depending on the ionization energy and the extent of π-conjugation within the aromatic framework [16] [18]. The extended aromatic system and the electron delocalization throughout the benzisoquinoline framework contribute to molecular ion stability by distributing the positive charge over multiple atoms and reducing the tendency for immediate fragmentation.

The base peak in the mass spectrum typically corresponds to a fragment ion formed by the loss of neutral molecules from the molecular ion, rather than the molecular ion itself [16] [17] [18]. Common neutral losses include the elimination of carbon monoxide from the carbonyl groups, the loss of methoxy radicals from the 5-position, and the cleavage of the aldehyde functionality. The specific neutral losses and their relative abundances provide diagnostic information about the substitution pattern and the electronic structure of the molecule.

Characteristic Fragmentation Pathways

The fragmentation pattern of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde is characterized by several diagnostic pathways that reflect the stability of different structural units within the molecule [16] [17] [18]. The dioxoisoquinoline framework tends to undergo fragmentation through the sequential loss of carbon monoxide molecules from the carbonyl groups, resulting in fragment ions at mass-to-charge ratios corresponding to [M-CO]⁺ and [M-2CO]⁺. These fragment ions retain the aromatic character of the benzisoquinoline system and exhibit enhanced stability due to the preservation of the conjugated π-system.

The methoxy substituent at the 5-position undergoes characteristic fragmentation through the loss of a methyl radical (mass 15) or a methoxy radical (mass 31), resulting in fragment ions at [M-15]⁺ and [M-31]⁺ [16] [18]. The relative intensities of these fragmentation pathways depend on the stability of the resulting radical cations and the extent of charge delocalization in the aromatic system. The aldehyde functionality can undergo α-cleavage to eliminate the formyl group (mass 29), producing a fragment ion at [M-29]⁺ that corresponds to the loss of the CHO radical.

Diagnostic Fragment Ion Analysis

The analysis of diagnostic fragment ions provides detailed structural information about 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde and enables differentiation from structurally related compounds [16] [17] [18]. The presence of specific fragment ions at characteristic mass-to-charge ratios serves as a molecular fingerprint that can be used for compound identification and structural confirmation. Key diagnostic fragments include ions corresponding to the intact benzisoquinoline framework after the loss of substituents, as well as rearrangement products that provide information about the connectivity and substitution pattern.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

269.06880783 g/mol

Monoisotopic Mass

269.06880783 g/mol

Heavy Atom Count

20

UNII

PEA59EEM49

Dates

Last modified: 08-10-2024

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